2-Oxazolidinone
Overview
Description
Oxazolidinones are a class of synthetic antimicrobial agents characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. They have gained significant attention in medicinal chemistry due to their unique mechanism of action and broad-spectrum activity against multidrug-resistant Gram-positive bacteria . The first oxazolidinone, linezolid, was introduced into clinical use in the early 2000s and has since been followed by other derivatives such as tedizolid .
Mechanism of Action
Target of Action
2-Oxazolidinone, also known as Oxazolidin-2-one, is a synthetic antimicrobial agent with potent activity against a wide range of multidrug-resistant Gram-positive pathogens . The primary targets of this compound are gram-positive bacteria, including streptococci, enterococci (including vancomycin-resistant enterococci [VRE]), coagulase-negative staphylococci, methicillin-sensitive Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus species, Corynebacterium species, and Listeria monocytogenes .
Mode of Action
This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit , and in doing so, prevents the formation of the 70S initiation complex which is essential for bacterial reproduction .
Biochemical Pathways
The biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA of the 50S subunit, this compound prevents the formation of the 70S initiation complex, thereby inhibiting protein synthesis and bacterial growth .
Pharmacokinetics
This compound exhibits a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . It displays linear pharmacokinetics . .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. It is considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . By inhibiting protein synthesis, this compound prevents bacteria from reproducing, thereby controlling the spread of infection .
Action Environment
It has been reported that the synthesis of this compound frameworks can be achieved through carbon dioxide (co2) fixation reactions under solvent-free conditions
Biochemical Analysis
Biochemical Properties
2-Oxazolidinones exhibit their antibacterial effects by inhibiting protein synthesis, acting on the ribosomal 50S subunit of the bacteria, and thus preventing the formation of a functional 70S initiation complex . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Cellular Effects
2-Oxazolidinones have a significant impact on various types of cells and cellular processes. They are bacteriostatic against enterococci and staphylococci, and bactericidal for the majority of strains of streptococci . They influence cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Oxazolidinone involves binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis . This prevents the formation of a functional 70S initiation complex, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In the laboratory setting, the spontaneous mutation frequency of resistance to the oxazolidinones is relatively low, typically <10 −9 for linezolid in the staphylococci and enterococci . This suggests that the effects of this compound are stable over time.
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with the ribosomal 50S subunit, a crucial component in the protein synthesis pathway
Subcellular Localization
The subcellular localization of this compound is likely within the bacterial ribosome, given its mechanism of action . It binds to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazolidinones can be synthesized through various methods, including intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature . Additionally, the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis has been reported .
Industrial Production Methods: Industrial production of oxazolidinones often involves the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides . This method provides good yields and is scalable for large-scale production. Microwave irradiation in a chemical paste medium has also been employed for the synthesis of oxazolidinone derivatives .
Chemical Reactions Analysis
Types of Reactions: Oxazolidinones undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the decarboxylative ring-opening of 2-oxazolidinones is a notable reaction that provides a facile and modular approach to functionalize these compounds .
Common Reagents and Conditions: Common reagents used in oxazolidinone reactions include sodium hydride, hypervalent iodine compounds, and palladium catalysts . Reaction conditions often involve room temperature or mild heating, making these processes efficient and practical.
Major Products: The major products formed from oxazolidinone reactions include substituted oxazolidinones, which can be further functionalized for various applications .
Scientific Research Applications
Oxazolidinones have a wide range of applications in scientific research, particularly in medicinal chemistry. They are used as scaffolds for the development of new antibacterial agents due to their efficacy against multidrug-resistant bacteria . Additionally, oxazolidinones have been investigated for their potential in treating tuberculosis, cancer, inflammatory diseases, and neurological disorders . Their ability to act as chiral auxiliaries in asymmetric synthesis has also been explored .
Comparison with Similar Compounds
Oxazolidinones are unique compared to other antimicrobial agents due to their synthetic origin and distinct mechanism of action. Similar compounds include carbamates, thiocarbamates, ureas, and amides, which share structural similarities with oxazolidinones . oxazolidinones exhibit higher metabolic and chemical stability due to their cyclic structure . Notable similar compounds include linezolid, tedizolid, and contezolid .
Conclusion
Oxazolidinones represent a significant advancement in antimicrobial therapy, offering a unique mechanism of action and broad-spectrum activity against resistant bacteria. Their versatile applications in medicinal chemistry and potential for further development make them a valuable class of compounds in scientific research.
Properties
IUPAC Name |
1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXIZTKNFFYFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074326 | |
Record name | 2-Oxazolidinone | |
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Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Oxazolidinone | |
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Solubility |
>13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260826 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497-25-6, 51667-26-6 | |
Record name | 2-Oxazolidinone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=497-25-6 | |
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Record name | 1,3-Oxazolidin-2-one | |
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Record name | Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 1,3-oxazolidin-2-one | |
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Record name | 2-OXAZOLIDINONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are 2-oxazolidinones typically synthesized?
A1: 2-Oxazolidinones are commonly synthesized through the reaction of epoxides with isocyanates. [, , ] This reaction is typically catalyzed by bases or Lewis acids. The regioselectivity of the ring opening depends on the epoxide's structure and the catalyst used. []
Q2: Can carbon dioxide be used as a building block for 2-oxazolidinone synthesis?
A2: Yes, recent research shows that carbon dioxide can be incorporated into 2-oxazolidinones. For example, a carboxylative cyclization of propargylic amines with carbon dioxide catalyzed by N-heterocyclic carbenes (NHCs) can yield 2-oxazolidinones. [] Additionally, a base-catalyzed CO₂-fixation and aza-Michael addition strategy has been developed for synthesizing 3,4-disubstituted 2-oxazolidinones. []
Q3: What are some reactions that 2-oxazolidinones can undergo?
A3: 2-Oxazolidinones can undergo various transformations, including:
- Pyrolytic decarboxylation: Heating 2-oxazolidinones can lead to the loss of carbon dioxide, often in an autocatalytic process. [] The rate and mechanism are influenced by the substituents on the oxazolidinone ring.
- Amidoalkylation: Electrochemically methoxylated 2-oxazolidinones can react with organocopper reagents to introduce alkyl or aryl groups at the 4-position with high diastereoselectivity. []
- Rearrangement: Under certain conditions, N-acyl-1,3-oxazolidin-2-ones can undergo rearrangement reactions to form 2-oxazolines, sometimes with the assistance of metal oxides. []
Q4: Can you explain the use of 2-oxazolidinones as latent aziridine equivalents?
A4: Research has shown that under high temperatures, 2-oxazolidinones can react with aromatic amines, phenols, and thiophenols, leading to aminoethylated products. This reactivity suggests their potential as synthetic equivalents of carboxylated aziridines. []
Q5: What are the main applications of 2-oxazolidinones?
A5: 2-Oxazolidinones have found applications in various fields:
- Polymers: They can be incorporated into polymers, impacting their thermal stability and adhesive properties. [, , ]
- Chiral auxiliaries: Chiral 2-oxazolidinones, such as (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, are valuable chiral auxiliaries in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. [, ]
- Pharmaceuticals: Certain 2-oxazolidinones exhibit biological activity, particularly as antibacterial agents. [, , , ]
Q6: How does the structure of a this compound affect its thermal stability?
A6: The thermal stability of 2-oxazolidinones is influenced by factors such as:
- Substituents: The presence and nature of substituents on the oxazolidinone ring affect its stability. For example, electron-withdrawing groups can increase stability, while electron-donating groups may decrease it. []
- Ring size: Fusing the oxazolidinone ring with other heterocycles can impact thermal stability. [, ]
Q7: How do 2-oxazolidinones contribute to the properties of polymers?
A7: Incorporating this compound rings into polymers can enhance properties like:
- Thermal stability: The presence of the heterocyclic ring can improve the polymer's resistance to thermal degradation. []
- Adhesive properties: The polar nature of the oxazolidinone ring can contribute to stronger adhesive interactions. []
Q8: What is the mechanism of action of oxazolidinone antibiotics?
A8: Oxazolidinone antibiotics, like linezolid, exert their antibacterial activity by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and blocking the initiation of translation. [Not directly mentioned in the provided abstracts, but this is well-established knowledge]
Q9: Are there concerns about resistance to oxazolidinone antibiotics?
A9: Yes, the emergence of resistance to oxazolidinone antibiotics is a concern. Resistance mechanisms often involve mutations in the bacterial ribosome, particularly in the 23S rRNA. [Not directly mentioned in the provided abstracts, but this is well-established knowledge]
Q10: Have researchers developed new this compound derivatives with improved antibacterial activity?
A10: Yes, researchers are actively exploring new this compound derivatives with enhanced antibacterial profiles. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains. []
Q11: How does the structure of a this compound relate to its activity as a monoamine oxidase inhibitor?
A11: The structure-activity relationship (SAR) of 2-oxazolidinones as MAO inhibitors is complex and influenced by various factors:
- Substituents at the 3-position: Replacing the phenyl ring in toloxatone with a pyrrole ring can enhance MAO-A inhibitory potency and selectivity. [, ]
- Substituents at the 5-position: Introducing different substituents at the 5-position can modulate MAO inhibitory activity. [, ]
Q12: Have any this compound derivatives been explored for other therapeutic applications besides antibacterial and antidepressant effects?
A12: Yes, research has explored other potential therapeutic applications of this compound derivatives. For example, some derivatives have been investigated as β-blockers for cardiovascular conditions. [, ]
Q13: How are 2-oxazolidinones characterized?
A13: Common techniques used to characterize 2-oxazolidinones include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and stereochemistry. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the carbonyl group of the oxazolidinone ring. [, ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing structural information. [, ]
Q14: Are there specific analytical methods for detecting this compound residues in food products?
A14: Yes, highly sensitive and specific analytical methods have been developed for the detection of this compound residues, such as furazolidone metabolites, in food products like honey. [, ] These methods typically involve extraction and analysis by techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Q15: Have computational methods been applied to study 2-oxazolidinones?
A15: Yes, computational chemistry plays a role in understanding and predicting the properties and behavior of 2-oxazolidinones:
- Crystal Structure Prediction: Simulations can predict the crystal structures of 2-oxazolidinones, which is valuable for understanding solid-state properties and potential for spontaneous resolution of racemates. []
- Molecular Docking: Docking studies can help elucidate how 2-oxazolidinones interact with their biological targets, such as bacterial ribosomes or enzymes. []
Q16: Is there any information available regarding the environmental impact of 2-oxazolidinones?
A16: While specific information regarding the environmental impact of 2-oxazolidinones is limited within the provided research, the use and disposal of any pharmaceutical or chemical compound should be carefully considered to minimize potential ecological effects.
Q17: What are some future directions for research on 2-oxazolidinones?
A17: Future research on 2-oxazolidinones could focus on:
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